Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
Description
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a heterocyclic compound featuring three distinct moieties:
- Indolin-1-yl group: A bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring, often associated with bioactivity in kinase inhibition or anticancer applications.
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity in medicinal chemistry.
- Pyrazin-2-yl substituent: A nitrogen-rich aromatic ring that enhances electronic interactions in biological targets.
Synthetic routes for analogous compounds (e.g., 1,2,4-oxadiazole derivatives) often involve cyclization reactions under solvent-free conditions or catalytic methods, as seen in the synthesis of aryl pyrazole-indanone hybrids . Characterization typically employs IR, $ ^1\text{H} $ NMR, and mass spectrometry .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-15(20-8-5-10-3-1-2-4-12(10)20)14-18-13(19-22-14)11-9-16-6-7-17-11/h1-4,6-7,9H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWRYLSGIHSVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives using suitable reducing agents.
Construction of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Pyrazine and Oxadiazole: The final step involves coupling the pyrazine ring with the oxadiazole moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone has been investigated for several applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. It is believed to interfere with cellular mitosis by binding to tubulin, thereby inhibiting cancer cell proliferation .
Biological Research
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases related to metabolic dysregulation .
- Inflammatory Response Modulation : Preliminary studies suggest that it may help modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .
Material Science
- Development of New Materials : Due to its unique chemical structure, it can be utilized in creating new polymers and dyes with specific properties, expanding its application beyond pharmaceuticals into materials science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis of Properties
Electronic and Steric Effects
- The pyrazin-2-yl group in the target compound and facilitates π-π stacking and hydrogen bonding, critical for target engagement.
- The azetidine ring in imposes steric constraints compared to the indolin group, possibly limiting conformational flexibility but improving metabolic resistance .
Pharmacokinetic Considerations
- The benzenesulfonyl group in and the spiro-sulfonyl moiety in improve aqueous solubility, whereas the target compound’s indolin group may confer moderate lipophilicity, favoring membrane permeability .
- The methanone linker in the target compound and provides stability against enzymatic hydrolysis compared to ethanone derivatives like .
Research Findings and Implications
- Synthetic Feasibility: The 1,2,4-oxadiazole core is efficiently synthesized via cyclization reactions, as demonstrated in solvent-free protocols for pyrazolinone derivatives .
- Structure-Activity Relationships (SAR) :
- Substitution at the oxadiazole 3-position (e.g., pyrazine vs. spiro-sulfonyl) significantly alters electronic profiles and target selectivity.
- Piperidin/azetidine vs. indolin groups modulate steric bulk and pharmacokinetic properties.
Biological Activity
Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a combination of indoline , pyrazine , and oxadiazole moieties, which contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Indoline Moiety : Achieved through the reduction of indole derivatives.
- Construction of the Oxadiazole Ring : Synthesized via cyclization reactions using hydrazides and carboxylic acids.
- Coupling with Pyrazine : The final step involves coupling the pyrazine ring with the oxadiazole moiety using reagents like EDCI under controlled conditions.
Antifungal and Antimicrobial Properties
Research has shown that compounds containing the oxadiazole moiety exhibit significant antifungal activity. For instance, a study conducted by Syngenta reported that several synthesized indole-based 1,3,4-oxadiazoles demonstrated antifungal activity superior to that of pimprinine, a natural antifungal .
Moreover, the incorporation of the 1,3,4-oxadiazole ring into various structural frameworks has been linked to enhanced antimicrobial properties.
Anticancer Activity
Indolin derivatives have been evaluated for their anticancer potential. A study focused on 1H-indole-based oxadiazoles revealed promising cytotoxic effects against various human cancer cell lines such as MCF-7 and HeLa. These compounds were shown to significantly inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or activate enzymes or receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Indolin-1-yl(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, and how can reaction conditions be optimized?
- The compound can be synthesized via a multi-step procedure involving condensation of indoline with a pre-functionalized oxadiazole intermediate. Key steps include:
- Cyclization of amidoximes with activated carbonyl derivatives to form the 1,2,4-oxadiazole ring .
- Use of coupling reagents like DCC or HATU for amide bond formation between the indoline and oxadiazole moieties .
- Optimization of reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or THF) to improve yield .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. The oxadiazole ring protons typically appear downfield (δ 8.5–9.5 ppm) due to electron withdrawal .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (error < 5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallographic data can resolve ambiguities in stereochemistry, as demonstrated for similar oxadiazole derivatives .
Q. How should researchers design initial biological activity screens for this compound?
- Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., GSK-3β) or hydrolases (e.g., α-glucosidase) using fluorescence-based assays .
- Antimicrobial activity : Screen against fungal/bacterial strains via broth microdilution (MIC determination) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of the oxadiazole and indoline moieties?
- Oxadiazole modifications : Replace pyrazine with substituted aryl groups (e.g., 4-fluorophenyl) to enhance lipophilicity and target binding .
- Indoline substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to improve metabolic stability .
- SAR validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro IC50 measurements to correlate structural changes with activity .
Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed during optimization?
- In vitro ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 assays .
- Prodrug strategies : Esterify carboxyl groups to enhance absorption, as seen in FLAP inhibitors .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoparticle carriers to improve solubility .
Q. What experimental and computational approaches resolve contradictions between in vitro and in vivo data?
- Troubleshooting steps :
- Verify assay conditions (e.g., buffer pH, redox state) to mimic physiological environments .
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue distribution differences .
Q. How can crystallographic data refine the understanding of binding interactions with target proteins?
- Co-crystallization : Grow crystals of the compound bound to its target (e.g., SARS-CoV-2 main protease) using hanging-drop vapor diffusion .
- Electron density maps : Analyze SHELXL-refined structures to identify key hydrogen bonds (e.g., oxadiazole N–O···protein backbone) .
- Thermal shift assays : Validate binding by measuring protein melting temperature (ΔTm) shifts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
